3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one
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Overview
Description
3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams that are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Formation of the Azetidinone Ring: The azetidinone ring can be formed through the Staudinger reaction, which involves the [2+2] cycloaddition of an imine with a ketene.
Coupling Reactions: The final step involves coupling the thiazole and azetidinone rings with the appropriate phenoxy and methoxyphenyl groups under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy or methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its azetidinone core, which is present in many β-lactam antibiotics.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one would depend on its specific biological target. Generally, azetidinones can inhibit enzymes by mimicking the transition state of enzyme substrates, thereby blocking the active site. The thiazole ring may also interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-Dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one: can be compared with other azetidinones and thiazole-containing compounds.
Azetidinones: Known for their presence in β-lactam antibiotics like penicillins and cephalosporins.
Thiazoles: Found in various biologically active compounds, including thiamine (vitamin B1) and some antifungal agents.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other azetidinones or thiazole derivatives.
Properties
IUPAC Name |
3-(2,4-dimethylphenoxy)-1-(4-methoxyphenyl)-4-(1,3-thiazol-4-yl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-13-4-9-18(14(2)10-13)26-20-19(17-11-27-12-22-17)23(21(20)24)15-5-7-16(25-3)8-6-15/h4-12,19-20H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIXFYAWKHAZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2C(N(C2=O)C3=CC=C(C=C3)OC)C4=CSC=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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